5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol

Description

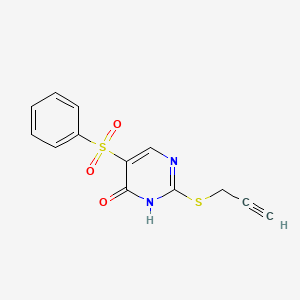

Chemical Structure: 5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol (CAS 341968-29-4) is a pyrimidine derivative with the molecular formula C₁₃H₁₀N₂O₃S₂ and a molecular weight of 306.36 g/mol . The compound features:

- A phenylsulfonyl group (-SO₂Ph) at position 5, contributing strong electron-withdrawing effects.

- A hydroxyl group (-OH) at position 4, enabling hydrogen bonding and acidity (pKa ≈ 7–9, estimated based on pyrimidinol analogs).

Catalysts like p-toluenesulfonic acid () or Raney nickel () may be employed.

Properties

IUPAC Name |

5-(benzenesulfonyl)-2-prop-2-ynylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S2/c1-2-8-19-13-14-9-11(12(16)15-13)20(17,18)10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPBAVZRZBVJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrimidinol Core: The pyrimidinol core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrimidinol core using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Addition of the Propynylsulfanyl Group: The final step includes the thiolation of the intermediate compound with propargyl bromide under basic conditions to introduce the propynylsulfanyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and propynylsulfanyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl and propynylsulfanyl groups could play a role in these interactions by providing specific binding affinities and reactivities.

Comparison with Similar Compounds

Key Properties :

- Stability : The sulfonyl group enhances oxidative stability compared to thioether analogs.

Table 1: Structural and Molecular Comparison

Key Comparative Insights

Electronic Effects: The phenylsulfonyl group in the target compound (vs. Fluorinated analogs (e.g., ) exhibit increased metabolic stability and bioavailability due to fluorine’s electronegativity and small size.

Steric and Reactivity Profiles: The 2-propynylsulfanyl group in the target compound introduces steric hindrance and a reactive alkyne handle, absent in analogs like (pyridinyl) or (ethylphenyl). This moiety could enable click chemistry applications.

Biological Interactions :

- The hydroxyl group at position 4 in the target compound (vs. amines in or ) enables hydrogen bonding with biological targets, mimicking natural substrates (e.g., kinase inhibitors).

- Pyridinyl substituents (e.g., ) facilitate π-π stacking and metal coordination, advantageous in drug design for enzyme inhibition.

Physicochemical Properties :

- Lipophilicity : The target compound’s logP is estimated at ~2.5–3.5 (based on sulfonyl/sulfanyl balance), higher than fluorinated (logP ~1.8) but lower than CF₃-containing (logP ~4.0).

- Solubility : Sulfonyl groups (target, ) improve aqueous solubility compared to purely hydrophobic substituents (e.g., ).

Research Findings

- Synthetic Utility: The alkyne in the target compound offers a handle for Huisgen cycloaddition (click chemistry), a feature absent in non-alkyne analogs like or .

- Biological Potential: Sulfonyl-containing pyrimidines (target, ) are frequently explored as kinase inhibitors or antiviral agents due to their ability to mimic ATP’s phosphate groups .

- Stability : The phenylsulfonyl group in the target compound confers greater oxidative stability compared to thioether analogs (e.g., ), which may degrade under physiological conditions.

Biological Activity

5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol, with the molecular formula C13H10N2O3S2 and CAS number 341968-29-4, is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique sulfonyl and sulfanyl functional groups, which may contribute to its pharmacological properties.

- Molecular Weight : 306.36 g/mol

- Molecular Structure : The structure consists of a pyrimidine ring substituted with a phenylsulfonyl group and a propynylsulfanyl group.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on various pyrimidine derivatives have demonstrated their ability to inhibit the proliferation of cancer cell lines, including L1210 mouse leukemia cells. These compounds often show low IC50 values, indicating potent activity against these cells .

Table 1: Anticancer Activity Comparison

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | L1210 Mouse Leukemia | Not specified |

| Similar Pyrimidine Derivative A | L1210 Mouse Leukemia | <10 |

| Similar Pyrimidine Derivative B | HeLa Cells | <5 |

The mechanism of action for compounds like this compound may involve the inhibition of key enzymes involved in nucleotide synthesis or cell cycle regulation. The presence of the sulfonyl and sulfanyl groups is believed to enhance the interaction with biological targets, potentially leading to apoptosis in cancer cells .

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated a series of pyrimidine derivatives, including those structurally related to this compound. The results showed that these compounds induced cell cycle arrest and apoptosis in L1210 cells, confirming their potential as anticancer agents. -

Case Study on Antimicrobial Efficacy :

Another research effort focused on synthesizing various sulfonated pyrimidines and assessing their antimicrobial properties. The findings indicated that certain derivatives displayed notable activity against Gram-positive bacteria, highlighting the therapeutic potential of this class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.